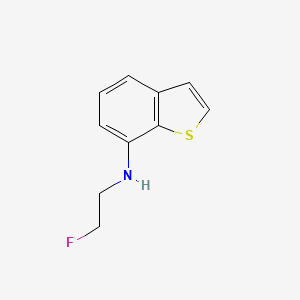
N-(2-Fluoroethyl)-1-benzothiophen-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluoroethyl)-1-benzothiophen-7-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzothiophene ring, an amine group, and a fluoroethyl substituent. The incorporation of fluorine into organic molecules often imparts significant changes in their chemical and biological behavior, making this compound a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoroethyl)-1-benzothiophen-7-amine typically involves the introduction of the fluoroethyl group to the benzothiophene ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halogenated benzothiophene, reacts with 2-fluoroethylamine under basic conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency of the synthesis by providing precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoroethyl)-1-benzothiophen-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophilic substitution often involves bases like potassium carbonate (K2CO3) and solvents like acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-Fluoroethyl)-1-benzothiophen-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of biological systems due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which N-(2-Fluoroethyl)-1-benzothiophen-7-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to changes in biological activity. The pathways involved often include modulation of enzyme activity or receptor signaling, which can result in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroethanol: A simpler fluorinated compound used in various chemical reactions.
Fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: Compounds with similar fluorine-containing structures used in medicinal chemistry.
Fluorinated chalcones: Compounds used in imaging and therapeutic applications.
Uniqueness
N-(2-Fluoroethyl)-1-benzothiophen-7-amine is unique due to its specific combination of a benzothiophene ring and a fluoroethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and imaging agents.
Properties
Molecular Formula |
C10H10FNS |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-(2-fluoroethyl)-1-benzothiophen-7-amine |
InChI |
InChI=1S/C10H10FNS/c11-5-6-12-9-3-1-2-8-4-7-13-10(8)9/h1-4,7,12H,5-6H2 |
InChI Key |
YGOUQDBMYMJMGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NCCF)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


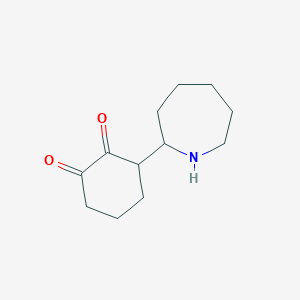

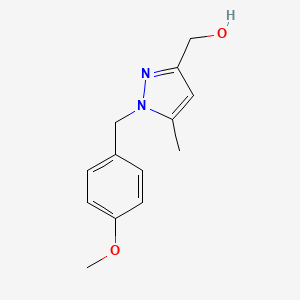
![Racemic-(3S,3aS,6aS)-tert-butyl3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B15276508.png)
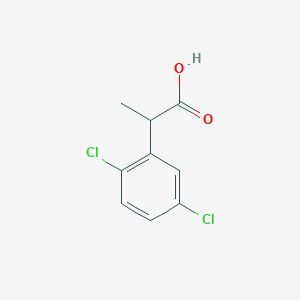


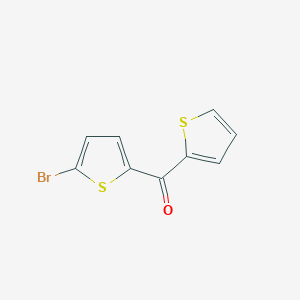
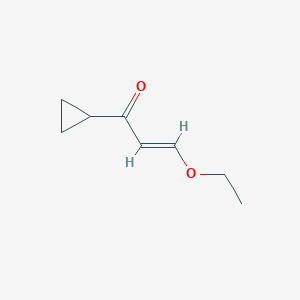

![2-([(2-Bromocyclopentyl)oxy]methyl)oxane](/img/structure/B15276555.png)
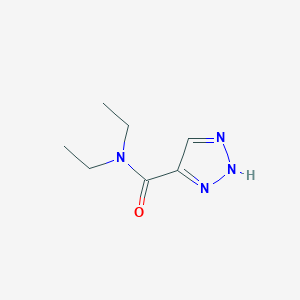

![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B15276569.png)
